molecular formula C23H23N3O2 B5906250 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol

3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol

Cat. No. B5906250
M. Wt: 373.4 g/mol
InChI Key: WRGALUNEGIJQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol, also known as MPBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPBP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species and reducing inflammation. 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol has also been shown to enhance the activity of antioxidant enzymes and protect neurons from oxidative stress.
Biochemical and Physiological Effects
3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol has been shown to have various biochemical and physiological effects, including reducing inflammation, protecting neurons from oxidative stress, and enhancing antioxidant enzyme activity. 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol has also been shown to improve cognitive function and reduce the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

There are several future directions for the research on 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol, including studying its potential use in the treatment of other diseases, such as cancer and cardiovascular disease. Further research is also needed to fully understand the mechanism of action of 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol and its potential side effects. Additionally, the development of more efficient and cost-effective synthesis methods for 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol could facilitate its use in future research and clinical applications.
Conclusion
In conclusion, 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol in the treatment of various diseases and to develop more efficient synthesis methods.

Synthesis Methods

3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol has been synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most commonly used method for synthesizing 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol is the Suzuki coupling reaction, which involves the reaction of 4-bromo-3'-nitrobiphenyl and 4-(3-methylpyridin-2-yl)piperazine in the presence of a palladium catalyst and a base.

Scientific Research Applications

3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 3'-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}biphenyl-4-ol has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

[3-(4-hydroxyphenyl)phenyl]-[4-(3-methylpyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-17-4-3-11-24-22(17)25-12-14-26(15-13-25)23(28)20-6-2-5-19(16-20)18-7-9-21(27)10-8-18/h2-11,16,27H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGALUNEGIJQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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